molecular formula C14H14S2 B093600 p-Tolyl disulfide CAS No. 103-19-5

p-Tolyl disulfide

Cat. No.: B093600
CAS No.: 103-19-5
M. Wt: 246.4 g/mol
InChI Key: TZOVOULUMXXLOJ-UHFFFAOYSA-N
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Description

p-Tolyl disulfide: is an organic compound with the chemical formula ( (CH_3C_6H_4S)_2 ). It is a member of the disulfide family, characterized by the presence of a sulfur-sulfur bond. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Scientific Research Applications

Chemistry:

    Catalysis: p-Tolyl disulfide is used as a catalyst in various organic reactions, including polymerization and oxidation processes.

    Synthesis: It serves as a building block in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: The compound is used in studies involving disulfide bond formation and cleavage, which are crucial in protein folding and stability.

Medicine:

    Drug Development: this compound derivatives are explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry:

Safety and Hazards

P-Tolyl disulfide can cause skin and eye irritation. It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

P-Tolyl disulfide is a potential candidate for next-generation energy storage devices due to its anti-wear and extreme load-bearing qualities . Further studies are needed to explore these applications and to understand the material under different physical conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Oxidative Coupling of Thiols: One common method for synthesizing p-Tolyl disulfide involves the oxidative coupling of p-toluenethiol. This reaction typically uses oxidizing agents such as iodine or hydrogen peroxide under mild conditions to form the disulfide bond.

    Metathesis Reactions: Another method involves the metathesis of this compound with other disulfides.

Industrial Production Methods: Industrial production of this compound often involves large-scale oxidative coupling reactions, utilizing efficient and cost-effective oxidizing agents to ensure high yields and purity. The process may include purification steps such as chromatography and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: p-Tolyl disulfide can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of this compound can yield p-toluenethiol. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the disulfide bond is cleaved, and new bonds are formed with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, mild temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, solvents like tetrahydrofuran, mild to moderate temperatures.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: p-Toluenethiol.

    Substitution: Sulfenimines, thiol derivatives.

Comparison with Similar Compounds

    Diphenyl disulfide: Similar to p-Tolyl disulfide but with phenyl groups instead of tolyl groups.

    Di-tert-butyl disulfide: Contains tert-butyl groups instead of tolyl groups.

    Dibenzyl disulfide: Features benzyl groups instead of tolyl groups.

Uniqueness: this compound is unique due to the presence of the methyl group on the aromatic ring, which can influence its reactivity and physical properties. This structural difference can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from other disulfides.

Properties

IUPAC Name

1-methyl-4-[(4-methylphenyl)disulfanyl]benzene
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InChI

InChI=1S/C14H14S2/c1-11-3-7-13(8-4-11)15-16-14-9-5-12(2)6-10-14/h3-10H,1-2H3
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InChI Key

TZOVOULUMXXLOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SSC2=CC=C(C=C2)C
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H14S2
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DSSTOX Substance ID

DTXSID8021852
Record name bis(4-Methylphenyl) disulfide
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Molecular Weight

246.4 g/mol
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Physical Description

White to light yellow powder and chunks with a stench; [Acros Organics MSDS]
Record name p-Tolyl disulfide
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CAS No.

103-19-5
Record name p-Tolyl disulfide
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Record name Di-4-tolyl disulfide
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Record name p-Tolyl disulfide
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Record name Disulfide, bis(4-methylphenyl)
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Record name Di-p-tolyl disulphide
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Synthesis routes and methods

Procedure details

19 g (0.1 mole) of p-toluene sulfonyl chloride are dissolved in 100 ml acetic acid whereupon 1.5 g (0.01 mole) of sodium iodide are added and the reaction mixture is stirred until the iodide is completely dissolved (5 minutes). The reaction mixture becomes dark brown. A 30% sodium bisulfite solution is slowly added dropwise at a rate that on addition the iodine color of the mixture should just disappear. During the dropwise addition the temperature of the mixture is raised to 60° C. (within about 30 minutes). The reaction is continued at this temperature until the color of iodine does not appear any more. At the end of the reaction the reaction mixture is diluted with 50 ml of water and the pH is adjusted to the value of 4 by adding a 20% sodium hydroxide solution. The reaction mixture is extracted three times with 80 ml of n-hexane each, the hexane phases are combined, dried over anhydrous sodium sulfate and evaporated under atmospheric pressure. From the distillation residue the traces of solvent are removed at 70° C. in vacuo and the product is crystallized at 20° C. Thus 11.9 g of p-tolyl-disulfide are obtained, yield 97%. Mp.: 43°-45° C.
Quantity
19 g
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1.5 g
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100 mL
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Quantity
50 mL
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Reaction Step Six
Yield
97%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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